

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium*
Trifluoro(trifluoromethyl)borate

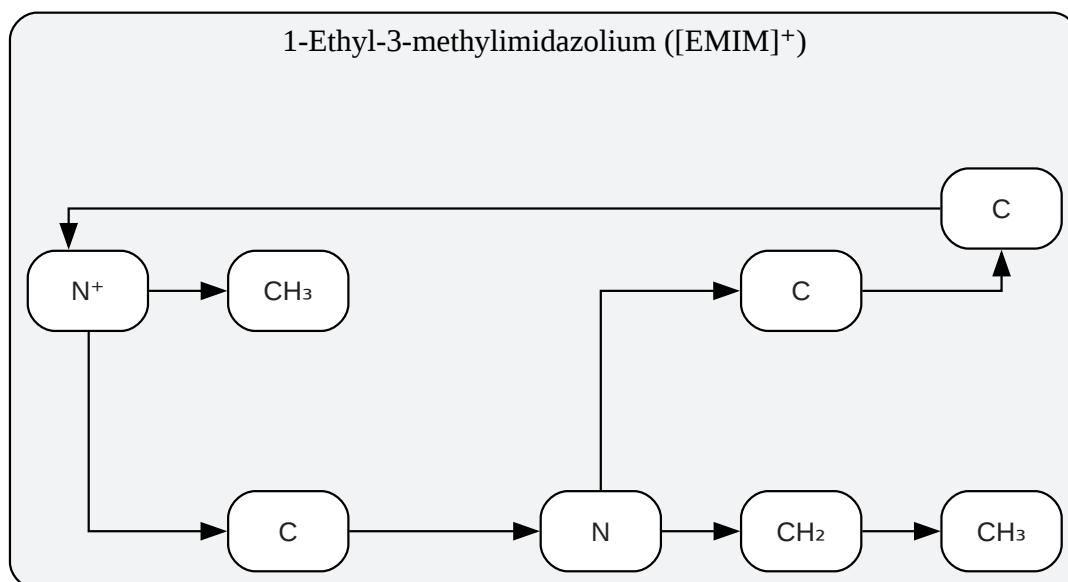
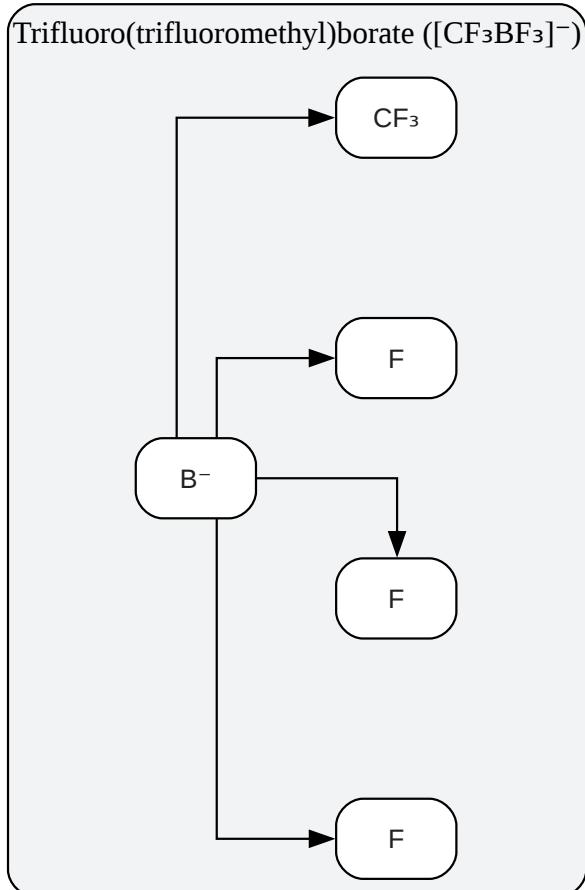
Cat. No.: B1461766

[Get Quote](#)

An In-Depth Technical Guide to **1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate** ([EMIM][CF₃BF₃])

Abstract

This technical guide provides a comprehensive overview of **1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate**, an ionic liquid of significant interest in various scientific fields. We will delve into its core molecular characteristics, outline a representative synthesis protocol, and explore its diverse applications, particularly in electrochemistry, green chemistry, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this compound.



Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions. Imidazolium-based ILs, characterized by the 1,3-disubstituted imidazolium cation, are among the most extensively studied due to their modularity, relatively low viscosity, and high conductivity. The ability to pair a common cation, such as 1-Ethyl-3-methylimidazolium ([EMIM]⁺), with a wide array of anions allows for the fine-tuning of physicochemical properties. This "designer" aspect makes them highly adaptable for specific

tasks, positioning them as green solvent alternatives and functional materials in catalysis, energy storage, and drug delivery systems.[1][2]

Core Molecular Profile of **[EMIM][CF₃BF₃]** Chemical Identity and Structure

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is comprised of an organic cation, $[\text{EMIM}]^+$, and an inorganic fluorinated anion, Trifluoro(trifluoromethyl)borate ($[\text{CF}_3\text{BF}_3]^-$). The cation's structure provides the basic framework and solubility characteristics, while the anion significantly influences properties like viscosity, thermal stability, and electrochemical window.

[Click to download full resolution via product page](#)

Figure 1: Chemical structures of the cation and anion components.

Physicochemical Properties

The key quantitative data for this ionic liquid are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ BF ₆ N ₂	[3][4]
Molecular Weight	247.98 g/mol	[4][5]
CAS Number	681856-28-0	[3][5]
Typical Purity	>98.0% (HPLC)	[4]

Synthesis and Purification

Rationale for Synthesis Strategy

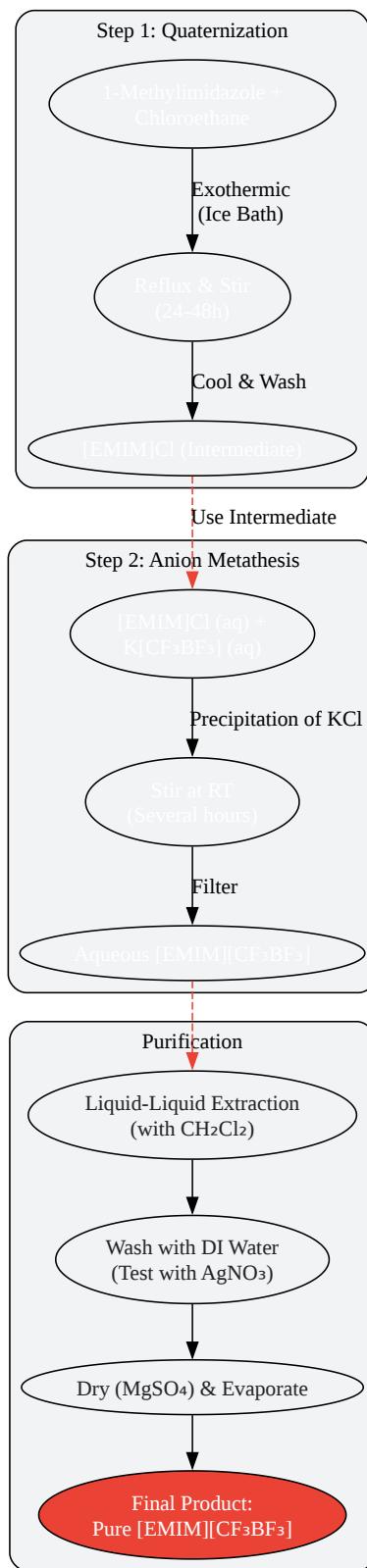
The synthesis of imidazolium-based ionic liquids is typically a two-step process. The first step, quaternization, involves the alkylation of a neutral imidazole precursor (1-methylimidazole) to form the desired cation with a halide counter-ion. The second step, anion metathesis (ion exchange), replaces the initial halide anion with the target anion, in this case, Trifluoro(trifluoromethyl)borate. This approach is highly effective and allows for a modular synthesis of a wide range of ionic liquids. While specific literature for [EMIM][CF₃BF₃] is sparse, a generalized protocol can be adapted from the well-documented synthesis of similar salts like 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]).[6][7][8]

Generalized Laboratory-Scale Synthesis Protocol

This protocol describes a representative method. Researchers should consult safety data sheets (SDS) for all reagents and perform the synthesis in a well-ventilated fume hood.

Step 1: Quaternization - Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an equimolar amount of 1-methylimidazole and chloroethane.


- Reaction Control: The reaction is exothermic and should be initially controlled by using an ice bath to manage the temperature.[6]
- Reflux: Once the initial exotherm subsides, heat the mixture under reflux with constant stirring for 24-48 hours to ensure the reaction goes to completion.[6]
- Isolation: After cooling to room temperature, the resulting product, [EMIM]Cl, is often a solid or a viscous liquid. It can be washed with a solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.

Step 2: Anion Metathesis - Synthesis of [EMIM][CF₃BF₃]

- Dissolution: Dissolve the synthesized [EMIM]Cl in deionized water. A salt of the target anion, such as potassium or sodium Trifluoro(trifluoromethyl)borate (K[CF₃BF₃] or Na[CF₃BF₃]), is dissolved in a separate portion of deionized water.
- Ion Exchange: Slowly add the aqueous solution of the borate salt to the [EMIM]Cl solution while stirring. A precipitate of the inorganic halide salt (KCl or NaCl) will form, driving the reaction forward.
- Stirring: Allow the mixture to stir at room temperature for several hours to ensure complete ion exchange.[7]
- Separation & Purification:
 - Remove the precipitated inorganic salt by filtration.[6]
 - The resulting aqueous solution contains the desired ionic liquid. Extract the ionic liquid using a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[8]
 - Wash the organic phase repeatedly with small amounts of deionized water to remove any remaining halide impurities. A silver nitrate test on the aqueous washings can be performed to confirm the absence of chloride ions.
 - Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

- Further dry the final product under high vacuum to remove any residual water or solvent.

Workflow Diagram for Synthesis

[Click to download full resolution via product page](#)Figure 3: Major application areas for $[\text{EMIM}][\text{CF}_3\text{BF}_3]$.

Conclusion and Future Outlook

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate stands out as a highly functional and adaptable ionic liquid. Its favorable electrochemical properties, coupled with its potential as a green solvent, position it as a valuable tool for researchers in materials science, chemistry, and pharmaceuticals. Future research will likely focus on optimizing its synthesis for industrial scale-up, further exploring its mechanism in enhancing drug bioavailability, and integrating it into next-generation energy storage devices. The continued investigation of this and similar tunable ionic liquids is crucial for developing more sustainable and efficient technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. 1-ETHYL-3-METHYLMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 174899-82-2 [chemicalbook.com]
- 3. 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate - Ionic Liquids , Battery addi - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 4. 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate - Starshinechemical [starshinechemical.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ($[\text{emim}]\text{BF}_4$) for Degradation of Waste Nylon-66 [cwejournal.org]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461766#1-ethyl-3-methylimidazolium-trifluoro-trifluoromethyl-borate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com